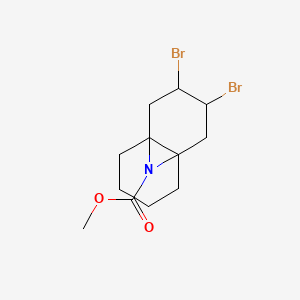
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is a complex organic compound with a unique structure that includes bromine atoms and an epiminonaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dichlorooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
Uniqueness
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is unique due to its specific bromine substitution pattern and the presence of the epiminonaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, which may not be possible with similar compounds.
Properties
CAS No. |
20708-16-1 |
|---|---|
Molecular Formula |
C12H17Br2NO2 |
Molecular Weight |
367.08 g/mol |
IUPAC Name |
methyl 3,4-dibromo-11-azatricyclo[4.4.1.01,6]undecane-11-carboxylate |
InChI |
InChI=1S/C12H17Br2NO2/c1-17-10(16)15-11-4-2-3-5-12(11,15)7-9(14)8(13)6-11/h8-9H,2-7H2,1H3 |
InChI Key |
ZYSHFWMDSDURTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C23C1(CCCC2)CC(C(C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
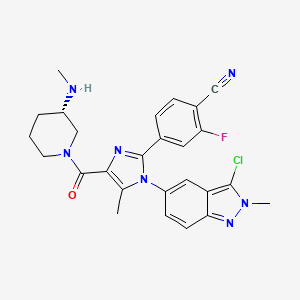
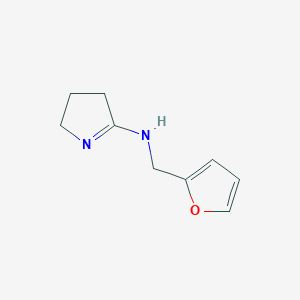
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
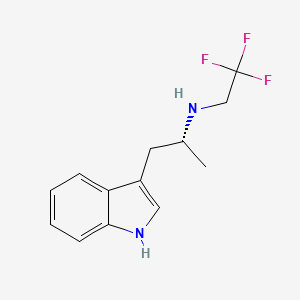
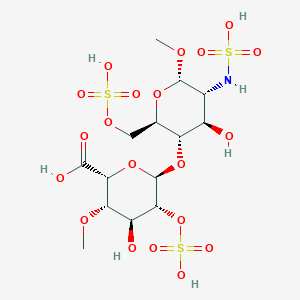
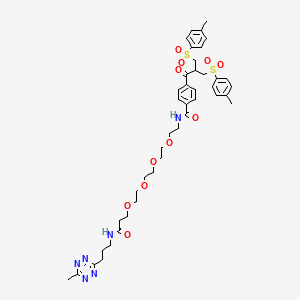
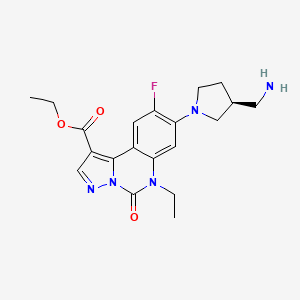
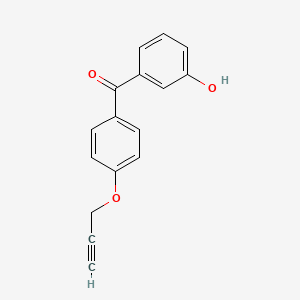
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)



![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
